[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is an organic compound that features a pyrazole ring substituted with nitro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves the nitration of a precursor compound, such as 2-(3-amino-1H-pyrazol-5-yl)acetic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction yields the desired nitro-substituted pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-nitro-5-(trifluoromethyl)benzoic acid: Similar in structure but with a benzoic acid core instead of a pyrazole ring.
3-nitro-5-(trifluoromethyl)phenylacetic acid: Similar in structure but with a phenylacetic acid core.
Uniqueness
[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is unique due to the presence of both nitro and trifluoromethyl groups on a pyrazole ring. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H4F3N3O4 |
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Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-[3-nitro-5-(trifluoromethyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C6H4F3N3O4/c7-6(8,9)3-1-4(12(15)16)10-11(3)2-5(13)14/h1H,2H2,(H,13,14) |
InChI Key |
ANEXKBCMNCRUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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